molecular formula C22H17N5OS B2831422 N-(9H-fluoren-2-yl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide CAS No. 1226444-36-5

N-(9H-fluoren-2-yl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide

Cat. No. B2831422
CAS RN: 1226444-36-5
M. Wt: 399.47
InChI Key: KPSUNYMBCOXZDW-UHFFFAOYSA-N
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Description

“N-(9H-fluoren-2-yl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide” is a complex organic compound. It contains a fluorene moiety, a pyrimidine ring, a thiazole ring, and an acetamide group. Fluorene is a polycyclic aromatic hydrocarbon, pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, and thiazole is a heterocyclic compound that contains both sulfur and nitrogen in the ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and heteroatoms. The fluorene moiety would likely contribute to the compound’s planarity, while the nitrogen and sulfur atoms in the pyrimidine and thiazole rings could potentially act as sites for hydrogen bonding .

Scientific Research Applications

Radioligand Synthesis for PET Imaging

Radioligands like [18F]PBR111, derived from a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, demonstrate significant potential for in vivo imaging using positron emission tomography (PET). These compounds, including DPA-714 and its derivatives, are synthesized for selective imaging of the translocator protein (18 kDa), highlighting their application in neurology and oncology research (Dollé et al., 2008).

Antimicrobial and Anticancer Activities

A series of (4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-yl)acetamide derivatives have been synthesized and evaluated for their antimicrobial activity and screened for cytotoxic activity against various cancer cell lines. The molecular docking studies suggest their mode of action could involve binding interactions with key enzymes like dihydrofolate reductase (DHFR), indicating their potential as future drug prospects (Alsantali et al., 2020).

Exploring Metabolic Stability Through Structural Variants

Investigations into the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors have led to the exploration of various 6,5-heterocycles, including N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide. These studies aim to improve metabolic stability, showing the importance of these compounds in developing more effective therapeutic agents (Stec et al., 2011).

Antimicrobial Derivatives Synthesis

The synthesis of 2-(benzo[d]oxazol/benzo[d]imidazol-2-ylthio)-N-(9H-fluoren-9-yl)acetamide derivatives demonstrates significant antimicrobial activity against a range of bacterial and fungal strains. This work contributes to the ongoing search for new antimicrobial agents in the face of rising antibiotic resistance (Turan-Zitouni et al., 2007).

properties

IUPAC Name

N-(9H-fluoren-2-yl)-2-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5OS/c28-20(12-17-13-29-22(26-17)27-21-23-8-3-9-24-21)25-16-6-7-19-15(11-16)10-14-4-1-2-5-18(14)19/h1-9,11,13H,10,12H2,(H,25,28)(H,23,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSUNYMBCOXZDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)CC4=CSC(=N4)NC5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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